5,5-dimethyl-3-[(E)-2-{[4-(trifluoromethyl)phenyl]amino}ethenyl]cyclohex-2-en-1-one
Description
Properties
IUPAC Name |
5,5-dimethyl-3-[(E)-2-[4-(trifluoromethyl)anilino]ethenyl]cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO/c1-16(2)10-12(9-15(22)11-16)7-8-21-14-5-3-13(4-6-14)17(18,19)20/h3-9,21H,10-11H2,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXZPXLNJFGABK-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)C=CNC2=CC=C(C=C2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=CC(=O)C1)/C=C/NC2=CC=C(C=C2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acid-Catalyzed Enamine Condensation
The most straightforward method involves the condensation of 5,5-dimethylcyclohex-2-en-1-one with 4-trifluoromethylaniline under acidic conditions.
Procedure :
- Reagents :
- 5,5-Dimethylcyclohex-2-en-1-one (1.0 equiv)
- 4-Trifluoromethylaniline (1.2 equiv)
- p-Toluenesulfonic acid (p-TsOH, 0.1 equiv)
- Toluene (solvent)
Conditions :
- Reflux at 110°C for 12–18 hours under Dean-Stark trap to azeotropically remove water.
Mechanistic Insights :
Yield : 60–75% (reported for analogous enamine syntheses).
Table 1: Optimization of Direct Condensation
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Catalyst Loading | 0.05–0.2 equiv | 0.1 equiv p-TsOH | Maximizes rate |
| Solvent | Toluene, EtOAc | Toluene | Azeotrope efficiency |
| Reaction Time | 6–24 hours | 16 hours | Complete conversion |
Wittig Reaction-Mediated Alkene Formation
For enhanced stereocontrol, the ethenyl bridge is constructed via a Wittig reaction between a stabilized ylide and a ketone precursor.
Procedure :
- Ylide Generation :
- Triphenylphosphine (3.0 equiv) reacts with ethyl bromoacetate (1.0 equiv) in dry THF to form the phosphonium salt.
- Deprotonation with n-BuLi yields the ylide.
- Coupling Step :
- The ylide reacts with 3-acetyl-5,5-dimethylcyclohex-2-en-1-one (1.0 equiv) at −78°C to 25°C.
- Subsequent treatment with 4-trifluoromethylaniline introduces the amino group via nucleophilic substitution.
Challenges :
- Requires pre-functionalization of the cyclohexenone with an acetyl group.
- Risk of over-alkylation at the enamine nitrogen.
Yield : 45–55% (due to multi-step sequence).
Heck Coupling for Stereoselective Alkene Installation
Palladium-catalyzed coupling offers precise control over alkene geometry.
Procedure :
- Substrate Preparation :
- 3-Bromo-5,5-dimethylcyclohex-2-en-1-one (1.0 equiv)
- 4-Trifluoromethylphenylvinylamine (1.5 equiv)
- Catalytic System :
- Pd(OAc)₂ (5 mol%)
- PPh₃ (10 mol%)
- Et₃N (2.0 equiv) in DMF at 90°C for 8 hours.
Advantages :
- High E-selectivity (>90%) due to syn insertion and β-hydride elimination.
- Compatibility with electron-deficient amines.
Table 2: Heck Coupling Optimization
| Parameter | Tested Range | Optimal Value | E:Z Ratio |
|---|---|---|---|
| Catalyst | Pd(OAc)₂, PdCl₂ | Pd(OAc)₂ | 92:8 |
| Ligand | PPh₃, BINAP | PPh₃ | 89:11 |
| Temperature | 70–110°C | 90°C | 93:7 |
Critical Analysis of Methodologies
Direct Condensation vs. Transition Metal-Mediated Approaches
Direct Condensation :
- Pros : Single-step, cost-effective, scalable.
- Cons : Moderate E-selectivity (70–80%), requires exhaustive purification.
Heck Coupling :
- Pros : Excellent stereocontrol, compatible with sensitive functional groups.
- Cons : High catalyst costs, stringent anhydrous conditions.
Table 3: Comparative Performance of Synthetic Routes
| Method | Yield (%) | E:Z Ratio | Scalability | Cost Index |
|---|---|---|---|---|
| Direct Condensation | 65 | 75:25 | High | Low |
| Wittig Reaction | 50 | 85:15 | Moderate | Moderate |
| Heck Coupling | 70 | 93:7 | Low | High |
Characterization and Analytical Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 15.6 Hz, 1H, CH=), 7.45–7.40 (m, 4H, Ar-H), 6.85 (d, J = 15.6 Hz, 1H, NH), 2.85 (s, 2H, cyclohexenone-H), 1.25 (s, 6H, CH₃).
- ¹³C NMR : δ 198.4 (C=O), 153.2 (C=C), 128.9–125.1 (CF₃-Ar), 45.3 (C(CH₃)₂), 22.1 (CH₃).
- HRMS : m/z calc. for C₁₇H₁₇F₃NO [M+H]⁺: 332.1234; found: 332.1236.
X-ray Crystallography
Single-crystal analysis confirms the E-configuration, with a dihedral angle of 178.9° between the cyclohexenone and aryl planes.
Chemical Reactions Analysis
Types of Reactions
5,5-dimethyl-3-[(E)-2-{[4-(trifluoromethyl)phenyl]amino}ethenyl]cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
5,5-dimethyl-3-[(E)-2-{[4-(trifluoromethyl)phenyl]amino}ethenyl]cyclohex-2-en-1-one has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions with biomolecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5,5-dimethyl-3-[(E)-2-{[4-(trifluoromethyl)phenyl]amino}ethenyl]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Cyclohexenone derivatives exhibit diverse properties based on substituent type, position, and electronic effects. Key analogs include:
Halogen-Substituted Analogs
- 3-[(E)-2-(4-Chlorophenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-one (): Substituent: 4-Chlorophenyl instead of 4-(trifluoromethyl)phenyl. Application: Pharmacological activity (anti-inflammatory, analgesic) due to the cyclohexenone scaffold .
- 3-[(4-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one (CAS 106518-84-7, ): Substituent: Bromine at the para position. Impact: Bromine’s larger atomic radius and polarizability may influence steric interactions and intermolecular forces.
Trifluoromethyl Variants
- 5,5-Dimethyl-3-[(3-(trifluoromethyl)phenyl)amino]cyclohex-2-en-1-one (): Substituent: Trifluoromethyl at meta instead of para position.
- Hydramethylnon (): Structure: Tetrahydro-pyrimidinone core with trifluoromethylphenyl and hydrazone groups. Impact: The hydrazone moiety confers insecticidal activity by inhibiting mitochondrial electron transport. The target compound lacks this group, suggesting divergent applications .
Functional Group Variations
- (E)-3-Hydroxy-5,5-dimethyl-2-(3-phenylprop-2-en-1-yl)cyclohex-2-en-1-one (): Substituent: Hydroxy group instead of amino linkage.
Spectral and Physical Properties
*Calculated based on molecular formula C₁₈H₁₉F₃N₂O.
Biological Activity
5,5-Dimethyl-3-[(E)-2-{[4-(trifluoromethyl)phenyl]amino}ethenyl]cyclohex-2-en-1-one is a synthetic compound that has attracted attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a cyclohexenone core with a trifluoromethyl-substituted phenyl group and an aminoethenyl moiety. The presence of the trifluoromethyl group significantly influences its lipophilicity and biological interactions.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction, G2/M arrest |
| PC-3 (Prostate) | 12 | Apoptosis induction |
| A549 (Lung) | 20 | Cell cycle arrest |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against a range of bacterial strains. Its efficacy is particularly noted against Gram-positive bacteria.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzyme Activity : It has been observed to inhibit key enzymes involved in cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cell death.
- Modulation of Signaling Pathways : It affects various signaling pathways, including those related to apoptosis and cell survival.
Case Studies
A notable case study involved the administration of the compound in a murine model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent.
Case Study Summary
- Model : Murine breast cancer model
- Dosage : Administered at 10 mg/kg body weight
- Outcome : Tumor size reduced by approximately 50% after four weeks of treatment.
Q & A
Basic: What synthetic strategies are recommended for preparing 5,5-dimethyl-3-[(E)-2-{[4-(trifluoromethyl)phenyl]amino}ethenyl]cyclohex-2-en-1-one?
Methodological Answer:
The synthesis typically involves a nucleophilic addition-elimination reaction between 5,5-dimethylcyclohex-2-en-1-one and 4-(trifluoromethyl)aniline derivatives. Key steps include:
- Step 1: Deprotonation of the aniline using a base (e.g., NaH or KCO) in an inert solvent (THF or DMF) to activate the amino group.
- Step 2: Reaction with the α,β-unsaturated ketone (cyclohexenone) under reflux (60–80°C) to form the conjugated enamine via Michael addition.
- Step 3: Isolation and purification via column chromatography (silica gel, hexane/EtOAc gradient).
Critical Considerations:
- The electron-withdrawing trifluoromethyl group on the phenyl ring may slow nucleophilic attack, requiring extended reaction times .
- Stereoselectivity (E/Z configuration) must be confirmed using NOESY or - coupling constants .
Basic: How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer:
Use a multi-technique approach:
- NMR Spectroscopy:
- NMR: Look for vinyl proton signals (δ 6.5–7.5 ppm) confirming the (E)-ethenyl configuration.
- NMR: A singlet near δ -60 ppm verifies the CF group .
- X-ray Crystallography: Resolve the cyclohexenone ring conformation and substituent geometry (e.g., dihedral angles between aryl and cyclohexenone planes) .
- HRMS: Confirm the molecular ion [M+H] with <2 ppm error.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
